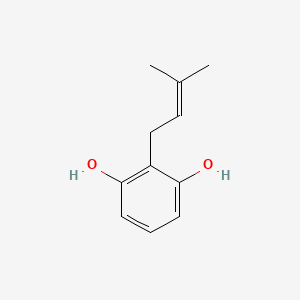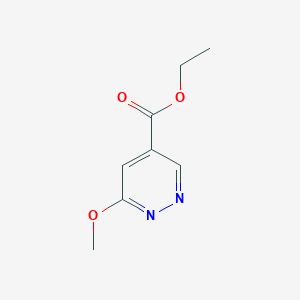![molecular formula C56H76O8P2Pd B15250048 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate: is a complex organometallic compound that combines a phosphine ligand with palladium acetate. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate typically involves the reaction of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane with palladium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and side reactions .
化学反应分析
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Negishi, and Stille couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl halides, organoboron compounds, organozinc compounds, and organostannanes.
Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly valued for its ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize molecules with potential therapeutic properties. Its role in forming biaryl structures is crucial for developing new drugs and studying biological pathways .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and advanced materials. Its catalytic properties enable efficient and cost-effective synthesis processes .
作用机制
The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-halide complex.
Transmetalation: The organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond, regenerating the palladium catalyst.
These steps are crucial for the catalytic cycle, enabling the efficient formation of complex organic molecules.
相似化合物的比较
Similar Compounds
- Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
- Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Uniqueness
Compared to similar compounds, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate offers unique advantages in terms of stability and reactivity. Its specific ligand structure provides enhanced catalytic activity and selectivity, making it a preferred choice in many synthetic applications .
属性
分子式 |
C56H76O8P2Pd |
|---|---|
分子量 |
1045.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C26H35O2P.2C2H4O2.Pd/c2*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;2*1-2(3)4;/h2*9-11,16-21H,3-8,12-15H2,1-2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI 键 |
MHDRUZGMPXBVQJ-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


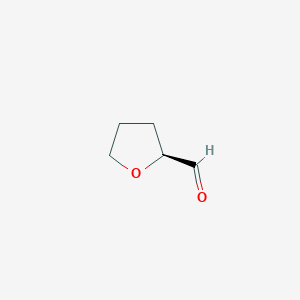
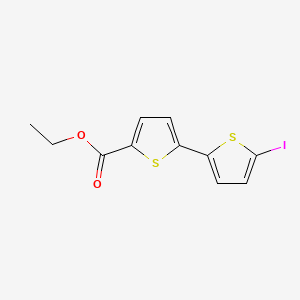
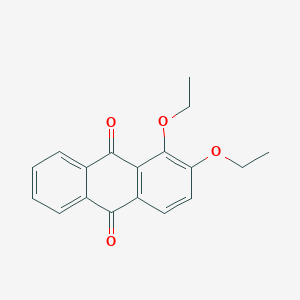
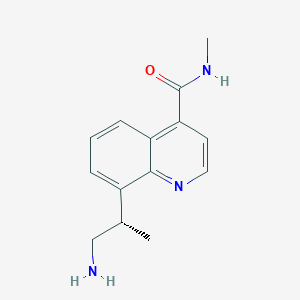


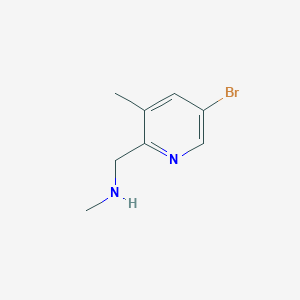
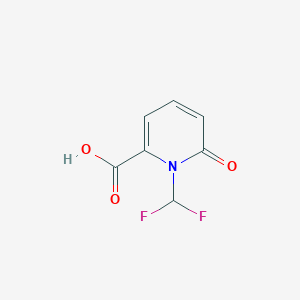
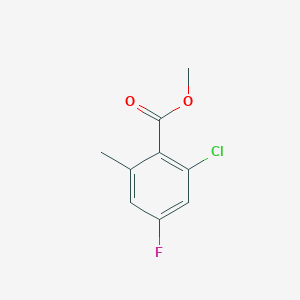
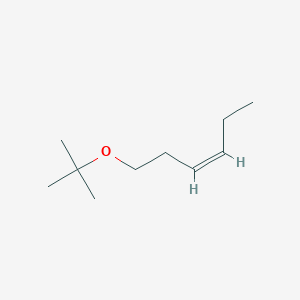
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
